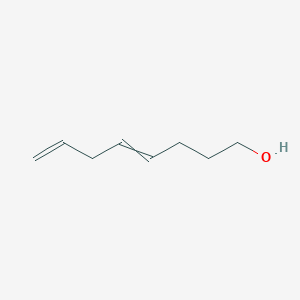

Octa-4,7-dien-1-OL

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

81651-45-8 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

octa-4,7-dien-1-ol |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,4-5,9H,1,3,6-8H2 |

InChI Key |

WDJRZKZMSXSLFQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC=CCCCO |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms

Oxidation Reactions of Dienol Functionalities

The presence of both alcohol and alkene functionalities makes octa-4,7-dien-1-ol susceptible to various oxidation reactions, which can target either the hydroxyl group or the double bonds, depending on the reagents and conditions employed.

Conversion to Carbonyl Compounds (Aldehydes and Ketones)

As a primary alcohol, the hydroxyl group of this compound can be oxidized to form an aldehyde. byjus.com To prevent further oxidation to a carboxylic acid, this transformation requires the use of mild oxidizing agents. masterorganicchemistry.commasterorganicchemistry.com Stronger oxidants would typically convert the primary alcohol directly to a carboxylic acid. masterorganicchemistry.com

Common reagents for the selective oxidation of primary alcohols to aldehydes are chromium-based. vedantu.com These include Pyridinium (B92312) chlorochromate (PCC) and the Collins reagent (chromium trioxide in pyridine), which are effective in stopping the oxidation at the aldehyde stage. masterorganicchemistry.comchemistrydocs.com

| Reagent Name | Formula/Components | Typical Conditions |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | C₅H₅NH[CrO₃Cl] | Anhydrous dichloromethane (B109758) (CH₂Cl₂) solvent. masterorganicchemistry.com |

| Collins Reagent | CrO₃ ⋅ 2(C₅H₅N) | Anhydrous dichloromethane (CH₂Cl₂) solvent. masterorganicchemistry.com |

| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₇ | Dichloromethane (CH₂Cl₂) or other aprotic solvents at room temperature. masterorganicchemistry.com |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Low temperature (-78 °C) in dichloromethane (CH₂Cl₂). masterorganicchemistry.com |

The reaction converts this compound to octa-4,7-dien-1-al , preserving the two carbon-carbon double bonds.

Oxidative Cleavage Pathways

The carbon-carbon double bonds in this compound can be cleaved through oxidative processes, most notably ozonolysis. vaia.com This reaction breaks the molecule at the site of unsaturation, yielding smaller carbonyl-containing fragments. researchgate.net

The mechanism of ozonolysis involves the reaction of an alkene with ozone (O₃) to form an unstable molozonide intermediate, which then rearranges to a more stable ozonide. pharmainfo.in A subsequent work-up step determines the final products. A reductive work-up (e.g., using zinc and water or dimethyl sulfide) cleaves the ozonide to produce aldehydes or ketones. vaia.com

For this compound, cleavage can occur at either of the two double bonds:

Cleavage of the C7=C8 bond: This would yield formaldehyde and hept-3-en-1,7-dial .

Cleavage of the C4=C5 bond: This would break the molecule into two fragments: but-3-en-1-al and butanal .

Another potential oxidative pathway for 1,4-dienes involves reagents like potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄). While these can cleave double bonds, they can also promote oxidative cyclization to form substituted tetrahydrofuran-diols, presenting a competing reaction pathway to simple cleavage. msu.edu

Photo-oxidation Mechanisms: Reaction with Singlet Oxygen (e.g., 2,3-dioxabicyclo[2.2.2]octa-5,7-dien-1-ol formation)

Photo-oxidation involves the reaction of a molecule with electronically excited singlet oxygen (¹O₂). The reaction pathway is highly dependent on the structure of the alkene or diene.

For conjugated dienes, the predominant reaction is a concerted [4+2] cycloaddition (a Diels-Alder type reaction) that yields a bicyclic endoperoxide. rsc.orgsemanticscholar.orgscripps.edu

However, this compound is a non-conjugated 1,4-diene. For such systems, particularly those with available allylic hydrogens, the primary pathway for reaction with singlet oxygen is the Schenck ene reaction . rsc.org This process involves the abstraction of an allylic hydrogen atom with a simultaneous shift of the double bond, resulting in the formation of an allylic hydroperoxide. rsc.orgscripps.edu

The specified product, 2,3-dioxabicyclo[2.2.2]octa-5,7-dien-1-ol , is a bicyclic endoperoxide. The formation of this specific bicyclo[2.2.2]octane framework requires a cyclic precursor. Research has demonstrated that this compound and its derivatives are synthesized via the photooxygenation of phenolic compounds or substituted 1,4-cyclohexadienes. researchgate.netmetu.edu.truni-wuerzburg.de For instance, the photooxygenation of 1,4-cyclohexadiene (B1204751) yields a related structure, anti-2,3-dioxabicyclo[2.2.2]oct-7-en-5-ol. researchgate.net An acyclic molecule like this compound cannot undergo a simple intramolecular cycloaddition to form the strained bicyclo[2.2.2]octane ring system.

Reduction Reactions of Carbon-Carbon Double Bonds

The double bonds of this compound can be reduced to single bonds, a process known as hydrogenation.

Hydrogenation to Saturated Alcohol Analogues

Catalytic hydrogenation is a common method to reduce or saturate organic compounds by adding molecular hydrogen (H₂) across the double bonds. wikipedia.orglibretexts.org This reaction is typically carried out in the presence of a metal catalyst. wikipedia.org The process converts the unsaturated this compound into its fully saturated analogue, octan-1-ol .

The reaction involves the adsorption of both the dienol and hydrogen gas onto the surface of the catalyst, where the addition of hydrogen atoms to the double bonds occurs. wikipedia.org

| Catalyst | Typical Form | Notes |

|---|---|---|

| Palladium | Palladium on carbon (Pd/C). | Highly active and commonly used. |

| Platinum | Platinum(IV) oxide (PtO₂, Adam's catalyst). | Effective under various conditions. wikipedia.org |

| Nickel | Raney Nickel or Nickel on a support (e.g., diatomaceous earth). wikipedia.org | Often requires higher temperatures and pressures. |

| Ruthenium | Supported on alumina (B75360) (Ru/Al₂O₃), sometimes with promoters like tin. conicet.gov.ar | Can be used for selective hydrogenations. conicet.gov.ar |

Substitution Reactions at the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group (as hydroxide (B78521), OH⁻), which limits its participation in direct nucleophilic substitution reactions. libretexts.org Therefore, for substitution to occur, the -OH group must first be converted into a good leaving group. libretexts.orgtransformationtutoring.com

This conversion can be achieved through several methods:

Protonation in Strong Acid: In the presence of strong hydrogen halides like HBr or HCl, the alcohol's hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺). wikidoc.orgpearson.com The leaving group is now a neutral water molecule (H₂O), which is much more stable. The halide ion then acts as a nucleophile to displace the water molecule, forming an alkyl halide. libretexts.org For a primary alcohol like this compound, this proceeds via an Sₙ2 mechanism. openstax.org

Reaction with Thionyl Chloride or Phosphorus Tribromide: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are effective for converting primary and secondary alcohols into the corresponding alkyl chlorides and bromides. transformationtutoring.comopenstax.orgsavemyexams.com These reagents first react with the hydroxyl group to form an intermediate (a chlorosulfite or phosphite (B83602) ester) which has a much better leaving group that is subsequently displaced by the halide ion. csbsju.edu This reaction typically results in an inversion of stereochemistry if the carbon is chiral. transformationtutoring.com

Conversion to a Sulfonate Ester: Alcohols can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine. transformationtutoring.com This reaction converts the alcohol into an alkyl tosylate (ROTs). The tosylate group (-OTs) is an excellent leaving group, readily displaced by a wide range of nucleophiles in subsequent Sₙ2 reactions. libretexts.org A key advantage of this method is that the formation of the tosylate proceeds with retention of configuration at the carbon atom. libretexts.orgopenstax.org

These transformations allow the carbon backbone of this compound to be functionalized with halides, nitriles, azides, and other groups, making it a versatile synthetic intermediate.

Isomerization Pathways

Isomerization reactions of dienols like this compound are fundamental transformations that allow for the repositioning of functional groups and double bonds, leading to valuable synthetic intermediates.

Catalytic Isomerization to Unsaturated Aldehydes (e.g., 7-octenal from 2,7-octadien-1-ol)

The isomerization of 2,7-octadien-1-ol (B1588117) to 7-octenal is an industrially significant process. googleapis.com This transformation is typically achieved through a gas-phase reaction using a copper-based catalyst. wipo.int The process involves feeding 2,7-octadien-1-ol and hydrogen over the catalyst at elevated temperatures, generally between 150–250°C. google.com Controlling the molar ratio of the dienol to hydrogen is crucial for achieving high yield and selectivity. google.com This method ensures stable operation over extended periods, making it suitable for industrial-scale production. google.com

The catalyst itself is often prepared by reducing a precursor mixture containing copper, iron, aluminum, and calcium silicate. wipo.int The specific composition and the firing temperature of this precursor (500-1000°C) are critical for the catalyst's performance. wipo.int

Mechanistic Studies of Isomerization Processes

The mechanism for the isomerization of 2,7-octadien-1-ol to 7-octen-1-al involves a formal isomerization process. google.com This proceeds through the dehydrogenation of the allylic alcohol moiety to form an intermediate, 2,7-octadien-1-al. google.com Subsequently, the carbon-carbon double bond that is conjugated to the aldehyde group undergoes hydrogenation to yield the final product, 7-octen-1-al. google.com The presence of hydrogen during the reaction is critical to facilitate this hydrogenation step and to suppress the formation of by-products that can deactivate the catalyst. google.com

In broader contexts, the isomerization of dienes can be promoted by various transition metal hydrides, such as those derived from ruthenium and cobalt. acs.orgnih.gov Mechanistic studies suggest that these isomerizations can proceed through a hydrometalation of a double bond, followed by transit of the metal atom across the diene framework via a π-allyl metal intermediate. nih.govresearchgate.net For instance, cobalt-hydride species can initiate isomerization via a migratory insertion/σ-π-σ interconversion/β-H elimination process. acs.org Similarly, palladium-catalyzed isomerizations of alkynyl alcohols to α,β-unsaturated aldehydes are believed to occur through iterative migratory insertion/β-hydride elimination sequences, with dienyl alcohols identified as key intermediates. acs.org

Cycloaddition and Rearrangement Reactions

Cycloaddition and rearrangement reactions of diene systems are powerful tools for the stereoselective synthesis of cyclic and acyclic compounds with defined stereochemistry.

Diels-Alder Cycloadditions in Related Systems (e.g., phototropone derivatives)

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.orgsigmaaldrich.com This reaction's versatility extends to hetero-Diels-Alder variants, where either the diene or the dienophile contains a heteroatom, enabling the synthesis of heterocyclic systems. nih.govorganic-chemistry.org In the context of related systems, N-acylimines can act as dienophiles in reactions with cyclobutadienes to form 2-azabicyclo[2.2.0]hex-5-enes. researchgate.net Furthermore, the cycloaddition of N-arylpyrroles with benzynes, generated from diaryliodonium salts, provides access to bridged-ring amines. beilstein-journals.org

Electrocyclic Rearrangements (e.g., 2-azabicyclo[4.2.0]octa-4,7-diene skeleton formation)

Electrocyclic reactions are pericyclic processes that involve the formation of a sigma bond between the termini of a conjugated π-system, leading to a cyclic product. stereoelectronics.org A notable example is the formation of the 2-azabicyclo[4.2.0]octa-4,7-diene skeleton. researchgate.netpublish.csiro.au This structure was unexpectedly isolated from the photochemical irradiation of 2-vinyl-1,2-dihydropyridine. publish.csiro.au The proposed mechanism involves a cascade of electrocyclic rearrangements: an initial 6π-electrocyclic ring-opening of the dihydropyridine (B1217469) to a 1-azaoctatetraene, followed by an 8π-electrocyclization to an azacyclooctatriene, and a final 4π-electrocyclization to yield the 2-azabicyclo[4.2.0]octa-4,7-diene product. researchgate.netpublish.csiro.aupublish.csiro.au This complex reaction pathway highlights the utility of photochemical methods in accessing novel heterocyclic frameworks. publish.csiro.au

Overman Rearrangement in Allylic Trichloroacetimidates

The Overman rearrangement is a powerful and reliable method for converting allylic alcohols into allylic amines. organic-chemistry.org This reaction proceeds through a thermofisher.comthermofisher.com-sigmatropic rearrangement of an allylic trichloroacetimidate (B1259523) intermediate, which is formed by the reaction of an allylic alcohol with trichloroacetonitrile. thermofisher.comwikipedia.org The rearrangement can be induced thermally or by using transition metal catalysts like palladium(II) or mercury(II) salts. wikipedia.org

A key feature of the Overman rearrangement is its high diastereoselectivity, proceeding through a chair-like transition state. nrochemistry.com The process results in a clean 1,3-transposition of the alcohol and amine functionalities. thermofisher.com Furthermore, the development of catalytic asymmetric versions of this rearrangement allows for the synthesis of highly enantioenriched allylic amines from prochiral allylic alcohols. organic-chemistry.org For example, the use of the COP-Cl catalyst has been shown to provide transposed allylic trichloroacetamides in high yields and with excellent enantioselectivities. organic-chemistry.org

Functional Group Interconversions and Derivatization Strategies for this compound

The chemical reactivity of this compound is primarily dictated by its two key functional groups: the primary hydroxyl (-OH) group and the two non-conjugated carbon-carbon double bonds (C=C). These sites allow for a variety of functional group interconversions (FGIs) and derivatization strategies, which are fundamental in synthetic organic chemistry for creating new molecules with specific properties. solubilityofthings.com These transformations enable the manipulation of the compound's structure to produce a range of derivatives, including aldehydes, carboxylic acids, esters, ethers, and halides.

The primary alcohol can undergo oxidation, esterification, etherification, and substitution reactions. cymitquimica.com The alkene groups, while generally less reactive than the alcohol, can participate in reactions such as hydrogenation and halogenation, although the focus of many derivatization strategies is the versatile hydroxyl moiety.

Oxidation of the Hydroxyl Group

The primary alcohol group of this compound can be selectively oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. solubilityofthings.com

To Aldehydes: Selective oxidation to the corresponding aldehyde, octa-4,7-dienal (B14633241), requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium chlorochromate (PCC) are effective for this transformation. solubilityofthings.com

To Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly into a carboxylic acid. Common reagents for this purpose include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

The table below summarizes common oxidative transformations for primary alcohols applicable to this compound.

| Transformation | Target Functional Group | Reagent(s) | Product | Citation |

| Partial Oxidation | Aldehyde | Pyridinium chlorochromate (PCC) | Octa-4,7-dienal | solubilityofthings.com |

| Full Oxidation | Carboxylic Acid | Potassium permanganate (KMnO₄) | Octa-4,7-dienoic acid | |

| Full Oxidation | Carboxylic Acid | Chromium trioxide (CrO₃) | Octa-4,7-dienoic acid |

Esterification and Etherification

The hydroxyl group of this compound readily participates in esterification and etherification reactions, leading to the formation of valuable derivatives.

Esterification: Esters are commonly synthesized by reacting the alcohol with a carboxylic acid or its more reactive derivatives (such as an acyl chloride or acid anhydride). The dicyclohexylcarbodiimide (B1669883) (DCC)/4-dimethylaminopyridine (DMAP) method is a widely used protocol for esterification, particularly when dealing with sensitive substrates. orgsyn.org For instance, reacting this compound with acetic acid would yield octa-4,7-dien-1-yl acetate (B1210297). Such acetate esters of octadienols are known intermediates in various synthetic pathways. google.com The reaction rate and yield can be influenced by steric hindrance and the acidity of the carboxylic acid. orgsyn.org

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves converting the alcohol to its corresponding alkoxide with a strong base, followed by reaction with an alkyl halide. Ether derivatives are significant in various chemical applications. vulcanchem.com For example, reacting the sodium alkoxide of this compound with propargyl bromide could plausibly yield 8-(prop-2-yn-1-yloxy)octa-1,4-diene. vulcanchem.com

The table below outlines these derivatization strategies.

| Reaction Type | Reactant | Reagents/Conditions | Product Class | Example Product | Citation |

| Esterification | Carboxylic Acid | DCC, DMAP | Ester | Octa-4,7-dien-1-yl ester | orgsyn.org |

| Esterification | Acetic Acid | Palladium catalyst | Acetate Ester | 2,7-octadien-1-ol acetate | google.com |

| Etherification | Alkyl Halide | Base (e.g., NaH) | Ether | Alkoxy-octa-4,7-diene | vulcanchem.com |

Substitution and Halogenation

The hydroxyl group can be replaced by a halogen atom through substitution reactions. Reagents like thionyl chloride (SOCl₂) are effective for converting primary alcohols into the corresponding alkyl chlorides. This would transform this compound into 1-chloro-octa-4,7-diene. These halogenated derivatives serve as versatile intermediates for further nucleophilic substitution or organometallic coupling reactions.

Derivatization Involving the Diene System

While the hydroxyl group is often the primary site for derivatization, the two double bonds also offer pathways for transformation.

Hydrogenation: The carbon-carbon double bonds can be reduced to single bonds through catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂) would saturate the dienol, yielding the saturated alcohol, n-octanol. This process is demonstrated in the conversion of octadienyl acetates to the corresponding saturated octyl acetates. google.com

The table below details these additional transformations.

| Reaction Type | Target Functional Group(s) | Reagent(s) | Product | Citation |

| Substitution | Hydroxyl Group | Thionyl chloride (SOCl₂) | 1-chloro-octa-4,7-diene | |

| Hydrogenation | Alkene Groups | H₂, Palladium catalyst | n-Octanol | google.com |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural determination of Octa-4,7-dien-1-ol. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the molecule's connectivity and stereochemistry can be assembled. mit.edunih.gov

¹H NMR for Olefinic Proton and Hydroxyl Group Resonance

The ¹H NMR spectrum provides critical information about the chemical environment of the protons in the molecule. For (4E)-octa-4,7-dien-1-ol, specific resonances confirm the key structural features. amazonaws.com

The olefinic protons (CH =CH ) are particularly diagnostic. The protons at C4 and C5 typically appear in the downfield region, around 5.4-5.6 ppm, due to the deshielding effect of the double bond. The terminal vinyl group protons at C7 and C8 also exhibit characteristic shifts. The internal proton at C7 resonates as a complex multiplet, often a ddt (doublet of doublets of triplets), around 5.7-5.8 ppm. The terminal protons at C8 show distinct signals for the cis and trans protons relative to the rest of the chain, usually appearing between 4.9 and 5.1 ppm. amazonaws.com

The hydroxyl (-OH) proton signal can vary in its chemical shift depending on concentration, solvent, and temperature, but it is typically observed as a broad singlet. The protons on the carbon adjacent to the hydroxyl group (C1, -CH₂OH) are deshielded by the electronegative oxygen atom and typically resonate around 3.6 ppm as a triplet. amazonaws.com The remaining methylene (B1212753) protons (C2, C3, C6) appear as multiplets in the aliphatic region of the spectrum.

Table 1: Representative ¹H NMR Data for (4E)-octa-4,7-dien-1-ol

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (-CH₂OH) | ~3.64 | t | 6.5 |

| H-2 (-CH₂-) | ~1.66 | m | |

| H-3 (-CH₂-) | ~2.08 | m | |

| H-4, H-5 (-CH=CH-) | ~5.4-5.6 | m | |

| H-6 (-CH₂-) | ~2.75 | m | |

| H-7 (=CH-) | ~5.78 | ddt | 17.1, 10.2, 6.7 |

| H-8a (=CH₂) | ~5.03 | ddt | 17.1, 1.7, 1.7 |

| H-8b (=CH₂) | ~4.97 | ddt | 10.2, 1.7, 1.1 |

| -OH | Variable | br s |

Data is representative and compiled from similar structures and findings for the (E)-isomer. amazonaws.com

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments, providing a direct map of the carbon skeleton. ntnu.no For this compound, eight distinct signals are expected in the proton-decoupled spectrum.

The carbon bearing the hydroxyl group (C-1) typically appears around 62-63 ppm. amazonaws.com The olefinic carbons are found further downfield, generally between 114 and 138 ppm. Specifically, the terminal vinyl carbon (C-8) resonates at approximately 115 ppm, while the internal olefin carbons (C-4, C-5, and C-7) appear between 128 and 138 ppm. amazonaws.com The remaining aliphatic methylene carbons (C-2, C-3, C-6) are found in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Data for (4E)-octa-4,7-dien-1-ol

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| C-1 (-CH₂OH) | ~62.3 |

| C-2 (-CH₂-) | ~32.2 |

| C-3 (-CH₂-) | ~28.9 |

| C-4 (=CH-) | ~128.8 |

| C-5 (=CH-) | ~132.5 |

| C-6 (-CH₂-) | ~32.0 |

| C-7 (=CH-) | ~137.4 |

| C-8 (=CH₂) | ~115.0 |

Data is representative and compiled from findings for the (E)-isomer. amazonaws.com The specific shifts can vary slightly based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between H-1 and H-2, H-2 and H-3, H-3 and H-4, and so on, confirming the connectivity of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded protons and carbons (¹H-¹³C). This allows for the direct assignment of each proton signal to its corresponding carbon atom, for instance, linking the proton signal at ~3.64 ppm to the carbon signal at ~62.3 ppm (C-1).

Infrared (IR) Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The IR spectrum of this compound is characterized by several distinct absorption bands. mit.eduamazonaws.com

A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to intermolecular hydrogen bonding. amazonaws.com The C-O stretching vibration of the primary alcohol appears as a strong band between 1050 and 1075 cm⁻¹.

The presence of the double bonds is confirmed by several signals:

C=C-H Stretch : The stretching vibrations of the sp² C-H bonds (olefinic protons) typically appear just above 3000 cm⁻¹ (e.g., ~3010-3080 cm⁻¹).

C=C Stretch : The carbon-carbon double bond stretching vibrations give rise to medium-intensity bands in the 1640-1680 cm⁻¹ region.

Out-of-Plane Bending : The C-H out-of-plane bending vibrations for the terminal vinyl group (=CH₂) are strong and appear near 910 cm⁻¹ and 990 cm⁻¹. The bending for the internal trans double bond (-CH=CH-) would be expected around 960-970 cm⁻¹. amazonaws.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |

| C-H (sp²) | Stretch | 3010 - 3080 | Medium |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |

| C=C (Alkene) | Stretch | 1640 - 1680 | Medium |

| C-O (Alcohol) | Stretch | 1050 - 1075 | Strong |

| =C-H (trans) | Bend (Out-of-plane) | 960 - 970 | Strong |

| =CH₂ (Vinyl) | Bend (Out-of-plane) | 910 & 990 | Strong |

Data is representative and compiled from general spectroscopic data and findings for similar structures. mit.eduamazonaws.com

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers further structural clues.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Fragmentation Pattern Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing this compound. GC separates the compound from any impurities or isomers, allowing for a robust purity assessment based on the relative area of the chromatographic peak. The mass spectrometer then provides a mass spectrum for the eluted compound.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 126, corresponding to its molecular weight (C₈H₁₄O). vulcanchem.com However, for primary alcohols, this peak can be weak or absent.

Common fragmentation pathways for aliphatic alcohols include:

Alpha-Cleavage : Cleavage of the C1-C2 bond is typically not favored for primary alcohols.

Dehydration : Loss of a water molecule (H₂O, 18 Da) from the molecular ion is a very common fragmentation pathway, which would lead to a significant peak at m/z 108 ([M-18]⁺).

Cleavage of the hydrocarbon chain : Fragmentation at various points along the carbon chain will produce a series of smaller fragment ions, providing a characteristic fingerprint for the molecule.

The combination of the retention time from the GC and the unique fragmentation pattern from the MS allows for confident identification and purity verification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-volatile Derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.org This method is particularly well-suited for the analysis of non-volatile, polar, and thermally unstable compounds that are not amenable to gas chromatography. wikipedia.org For an alcohol like this compound, derivatization is a key step to enhance its chromatographic properties and ionization efficiency for LC-MS analysis.

The hydroxyl group of this compound can be converted into a less polar and more easily ionizable ester, such as a benzoate (B1203000) or Mosher ester. This process not only facilitates better separation on reverse-phase LC columns but also introduces a chromophore, aiding in UV detection. The mass spectrometer then provides crucial data on the molecular weight and structure of these derivatives.

Research on related complex natural products demonstrates the utility of LC-MS in monitoring chemical stability and degradation. For instance, in studies of mycothiazole (B1237078), LC-MS was employed to track the emergence of degradation products over time by observing new mass-to-charge ratio (m/z) ions in the total ion current (MS-TIC) chromatogram. nih.gov This approach is directly applicable to assessing the purity and stability of this compound derivatives in various sample matrices. The interface, often an electrospray ionization (ESI) source, transfers the separated derivatives from the liquid phase into the gas phase as ions, allowing for their subsequent mass analysis. wikipedia.org

Table 1: Representative Non-volatile Derivatives of this compound for LC-MS Analysis

| Derivative Type | Reagent | Purpose of Derivatization | Expected LC-MS Information |

|---|---|---|---|

| Benzoate Ester | Benzoyl Chloride | Increase non-polarity for reverse-phase LC; add UV chromophore. | Molecular ion peak corresponding to the ester; fragmentation pattern confirming the octadienol backbone. |

| 3,5-Dinitrobenzoate Ester | 3,5-Dinitrobenzoyl Chloride | Significantly enhances UV detection and ionization efficiency. nih.gov | High-intensity molecular ion; characteristic isotopic pattern if chlorine/bromine substituted. |

| Mosher Ester (MTPA Ester) | α-Methoxy-α-trifluoromethylphenylacetyl chloride | Chiral derivatizing agent for separating enantiomers. researchgate.net | Separation of diastereomeric esters; mass data for each diastereomer confirming structure. |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both assessing the chemical purity of this compound and determining its enantiomeric composition. For purity analysis, a standard reverse-phase HPLC setup with a C18 column and a mobile phase, typically a mixture of acetonitrile (B52724) and water, is used. pensoft.net The purity of the sample is determined by the area normalization method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. fao.org

For determining enantiomeric excess (ee), chiral HPLC is the method of choice. This can be achieved in two ways:

Direct Separation: Using a chiral stationary phase (CSP) that selectively interacts with each enantiomer, causing them to elute at different times.

Indirect Separation: Derivatizing the alcohol with a chiral agent (e.g., Mosher's acid) to form diastereomers, which can then be separated on a standard achiral column. researchgate.net

Detailed studies on structurally similar homoallylic alcohols provide specific protocols for determining enantiomeric excess. For example, the enantiomers of a related silylated octadienol were successfully resolved after conversion to their 3,5-nitrobenzoate derivatives. nih.gov The analysis utilized a Chiralcel OD-H column, demonstrating baseline separation of the enantiomers. nih.gov Similarly, the enantiomeric purity of other complex alcohols has been confirmed via HPLC, highlighting the method's robustness. oup.com

Table 2: HPLC Conditions for Enantiomeric Excess (ee) Determination of Octadienol Analogs

| Analyte | Derivatization | Column | Mobile Phase | Flow Rate | Detection | Retention Times (t_R) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| (3S,4R)-3-(trimethylsilyl)octa-1,7-dien-4-ol | 3,5-Nitrobenzoate | Chiralcel OD-H | Hexanes:i-PrOH (95:5) | 0.5 mL/min | 210 nm | t_major = 14.7 min, t_minor = 19.5 min | 97 | nih.gov |

Chiral Gas Chromatography (GC) for Enantiomeric Purity Evaluation

Chiral Gas Chromatography (GC) offers a high-resolution method for the direct separation and quantification of the enantiomers of volatile compounds like this compound. This technique relies on the use of a capillary column coated with a chiral stationary phase (CSP). gcms.cz Cyclodextrin derivatives are among the most common and effective CSPs, creating a chiral environment within the column that leads to differential interactions with the enantiomers, resulting in different retention times. gcms.czlibretexts.org

The evaluation of enantiomeric purity is crucial as enantiomers of a chiral compound can have different biological activities or sensory properties. Chiral GC provides a reliable way to differentiate between natural and synthetic sources of a compound, as natural products often exist as a single predominant enantiomer. acgpubs.org

In a study of a related compound, (E,E)-7-methylocta-2,4-dien-1-ol, the enantiomeric excess was precisely determined using a CP-Chiralsil-Dex-CB column. rsc.org The method involved a specific temperature program to achieve optimal separation of the enantiomers, which were then quantified based on their peak areas in the resulting chromatogram. rsc.org The enantiomeric excess is calculated from the integrals of the signals corresponding to the R and S enantiomers. libretexts.org

Table 3: Chiral GC Conditions for Enantiomeric Analysis of a Related Dienol

| Analyte | Column Details | Temperature Program | Carrier Gas | Retention Times (t_R) | Reference |

|---|

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a unique and definitive spectroscopic technique for the detection and characterization of paramagnetic species, most notably free radicals. libguides.combruker.com Radicals are highly reactive intermediates with one or more unpaired electrons, and their transient existence is central to the mechanisms of many chemical reactions, including oxidation, polymerization, and pyrolysis. libguides.comuantwerpen.be

While specific EPR studies focused solely on this compound are not extensively documented, the application of EPR is critical for understanding its potential reaction pathways. For instance, during thermal decomposition (pyrolysis) or oxidation, the C-H or C-O bonds in this compound could undergo homolytic cleavage to form various radical intermediates. libguides.com

Studies on the pyrolysis of other complex organic molecules, such as lignocellulosic biomass, have demonstrated that EPR can distinguish between different types of radicals. mdpi.com For example, carbon-centered radicals in aliphatic or aromatic structures and oxygen-centered radicals can be identified based on their unique g-values and spectral line shapes (e.g., Gaussian or Lorentzian). mdpi.com By analogy, EPR could be used to identify allylic radicals formed by hydrogen abstraction from carbons adjacent to the double bonds in this compound, or oxygen-centered radicals (alkoxyl radicals) from the cleavage of the O-H bond. The combination of electrochemistry with EPR (SEC-EPR) is a particularly advanced method for generating and detecting such short-lived radical intermediates in real-time to elucidate complex reaction mechanisms. uantwerpen.be

Table 4: Hypothetical Radical Intermediates from this compound and Their Potential EPR Characterization

| Potential Radical Intermediate | Formation Pathway | Expected EPR Characteristics (Analogous Systems) | Significance |

|---|---|---|---|

| Allylic Radical | H-abstraction from C3 or C6 | g-value ≈ 2.0025; complex hyperfine splitting from adjacent protons. | Key intermediate in oxidation and polymerization reactions. |

| Alkoxyl Radical (Octa-4,7-dien-1-O•) | Homolysis of O-H bond | g-value ≈ 2.004; broader signal due to g-anisotropy. mdpi.com | Initiator for autoxidation chains. |

| Carbon-centered Radical (at C5 or C7) | Addition of an initiating radical to a double bond | g-value ≈ 2.0028 (aliphatic); specific hyperfine splitting pattern. mdpi.com | Intermediate in radical-mediated addition or cyclization reactions. |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying systems of this nature. nih.gov It offers a balance between accuracy and computational cost, making it suitable for calculating properties like geometries, energies, reaction mechanisms, and spectroscopic parameters. nih.gov

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving unsaturated alcohols. This allows for the detailed elucidation of reaction mechanisms and the characterization of transient structures such as transition states. For instance, studies on the ozonolysis of structurally related dienols, like geraniol (B1671447) (3,7-dimethylocta-2,6-dien-1-ol), demonstrate how DFT can trace the reaction from the initial formation of a van der Waals complex to primary ozonides and their subsequent transformation into carbonyl oxide compounds. nih.govacs.org

Similarly, DFT has been employed to understand the mechanism-dependent selectivity in reactions like the fluorocyclization of unsaturated alcohols. frontiersin.orgnih.govresearcher.lifenih.gov These studies reveal that the substrate's functional group can dictate the reaction pathway, such as favoring a "fluorination first, cyclization later" mechanism for an unsaturated alcohol. nih.govnih.gov By calculating the energies of intermediates and transition states, DFT can predict which reaction pathway is energetically more favorable. In the context of Octa-4,7-dien-1-ol, DFT could be used to model its reactions, such as oxidation or cyclization, identifying the key transition states and intermediates that govern the product distribution. The transition state theory states that a radical reaction is most likely to occur where the activation energy—the energy difference between the reactant and the transition state—is lowest. mdpi.com

Table 1: Illustrative DFT Data for OH Radical Addition to a Dienol System (Based on principles from studies on analogous unsaturated alcohols like geraniol)

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | This compound + OH radical | 0.0 | Separated molecules |

| TS1 | Transition state for OH addition to C4 | -1.5 | C4-O bond forming (~2.1 Å) |

| Intermediate 1 | Adduct with OH on C4 | -25.0 | C4-O single bond |

| TS2 | Transition state for OH addition to C7 | -2.0 | C7-O bond forming (~2.2 Å) |

| Intermediate 2 | Adduct with OH on C7 | -22.5 | C7-O single bond |

Note: This table is illustrative, demonstrating the type of data generated from DFT calculations on reaction mechanisms. Actual values would require a specific study on this compound.

Prediction of Spectroscopic Parameters for Structural Confirmation

A significant application of DFT is the prediction of spectroscopic data, which is vital for the structural confirmation of newly synthesized or isolated compounds. nih.gov By calculating properties such as nuclear magnetic resonance (NMR) chemical shifts, vibrational frequencies (Infrared and Raman), and electronic transitions (UV-Vis), DFT provides a theoretical spectrum that can be compared directly with experimental results. science.govnih.govresearchgate.net

For a molecule like this compound, DFT calculations using methods like the Gauge-Including Atomic Orbital (GIAO) approach could predict its ¹H and ¹³C NMR spectra. science.govresearchgate.net Discrepancies between predicted and experimental spectra can help refine the proposed structure or identify the correct isomer. Furthermore, calculated vibrational frequencies, when scaled appropriately, can aid in the assignment of complex experimental IR and Raman spectra. science.gov

Stability and Reactivity Predictions of Octa-dien-1-OL Isomers

DFT is a reliable method for assessing the relative stabilities of different isomers. For this compound, this could include geometric isomers (E/Z configurations at the C4=C5 double bond) and various conformational isomers arising from rotation around its single bonds. By optimizing the geometry of each isomer and calculating its electronic energy, a stability ranking can be established. researchgate.net

Reactivity can also be predicted using DFT-derived descriptors. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps identify sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov Molecular Electrostatic Potential (MEP) maps can visually represent the charge distribution, highlighting electron-rich (red) and electron-poor (blue) regions of the molecule, further indicating likely sites for reaction. nih.gov

Transition State Theory for Reaction Rate Coefficient Determination (e.g., OH radical addition)

Transition State Theory (TST) is a fundamental theory used to calculate the rate coefficients of chemical reactions. When combined with the energetic and vibrational frequency data obtained from DFT calculations, TST provides a powerful framework for predicting reaction kinetics from first principles. acs.orgnih.gov

A key atmospheric and combustion reaction for unsaturated alcohols is the addition of the hydroxyl (OH) radical to the double bonds. tru.carsc.org Theoretical studies on analogous alkenes and dienols have successfully used DFT and TST to calculate the rate constants for these reactions. acs.orgnih.govnbu.ac.in For some radical-molecule reactions, a two-transition-state model is necessary, accounting for both an inner, chemically-defined transition state and an outer, variationally-treated transition state, which is crucial for accurately predicting the temperature dependence of the reaction rate. researchgate.net

Table 2: Calculated High-Pressure Limit Rate Constants for OH Addition to Alkenes (Illustrative data from studies on analogous compounds)

| Reaction | Temperature (K) | Calculated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Method |

| OH + Ethene | 298 | 8.5 x 10⁻¹² | TST / ab initio tru.ca |

| OH + Propene | 298 | 2.6 x 10⁻¹¹ | TST / ab initio nih.gov |

| OH + Isoprene (B109036) | 275 | 1.0 x 10⁻¹⁰ | Two-Transition-State Model researchgate.net |

| OH + trans-Geraniol | 298 | 3.1 x 10⁻¹⁰ | DFT / TST (MPW1K) acs.orgnih.gov |

Molecular Modeling and Dynamics Simulations

Conformational Analysis of Octa-dien-1-OL Isomers

This compound is a flexible molecule with multiple rotatable single bonds, leading to a large number of possible conformations (conformers). byjus.com Molecular modeling techniques are employed to explore the conformational landscape and identify low-energy, stable structures. sapub.org

Conformational analysis typically involves systematically rotating the dihedral angles of the molecule's backbone and calculating the potential energy of each resulting structure using molecular mechanics force fields or quantum mechanical methods. leidenuniv.nlunicamp.br For a chain-like molecule such as this compound, the key conformations are described by terms like anti (substituents are 180° apart, most stable), gauche (substituents are 60° apart), and eclipsed (substituents are 0° apart, least stable). lumenlearning.com The most stable conformation for an unbranched chain is typically the all-anti, zigzag arrangement. unicamp.br

Procedures like the stochastic Boltzmann jump can be used to efficiently search the conformational space, generating numerous conformers which are then energy-minimized. leidenuniv.nl The results provide insight into the shapes the molecule is most likely to adopt, which in turn influences its physical properties and biological activity.

Table 3: Relative Energies of Key Conformations for a Butane-like Fragment (C3-C4-C5-C6) in this compound

| Conformation | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kJ/mol) | Stability |

| Anti | 180° | 0 | Most Stable |

| Gauche | 60° | ~3.8 | Stable |

| Eclipsed (H/Alkyl) | 120° | ~16 | Unstable |

| Fully Eclipsed (Alkyl/Alkyl) | 0° | >19 | Least Stable |

Note: This table is based on established principles of conformational analysis for alkanes and serves to illustrate the relative energy differences between major conformers. unicamp.brlumenlearning.com

Simulation of Interactions with Catalytic Sites or Biological Macromolecules

The simulation of molecular interactions is a critical area of computational chemistry that predicts how a ligand, such as this compound, might bind to and interact with a protein's active site or a metal catalyst. Techniques like molecular docking and molecular dynamics (MD) simulations are employed to elucidate binding affinities, conformational changes, and the stability of the resulting complex.

While specific simulation studies for this compound are not extensively documented in publicly available literature, the methodologies can be understood from research on closely related isomers and similar molecules. For instance, molecular docking studies on isomers of octadienol reveal the potential for these compounds to interact with biological macromolecules. A study involving the isomer 2-Methyl-6-Methylene-Octa-1,7-Dien-3-Ol analyzed its binding affinity against several proteins crucial to the wound healing process, such as Matrix Metalloproteinase-9 (MMP-9) and Transforming Growth Factor-beta (TGF-β). researchgate.net Such in silico analyses predict the binding energy, which indicates the strength of the interaction between the ligand and the protein. researchgate.net

The binding energies for 2-Methyl-6-Methylene-Octa-1,7-Dien-3-Ol with various protein targets are detailed in the table below, illustrating the type of data generated from such simulations. researchgate.net

| Ligand | Protein Target | PDB ID | Binding Energy (kcal/mol) |

| 2-Methyl-6-Methylene-Octa-1,7-Dien-3-Ol | MMP-9 | 1GKC | -6.1 |

| 2-Methyl-6-Methylene-Octa-1,7-Dien-3-Ol | TGF-β | 1PY5 | -5.7 |

| 2-Methyl-6-Methylene-Octa-1,7-Dien-3-Ol | FGF-2 | 1BFB | -3.8 |

| 2-Methyl-6-Methylene-Octa-1,7-Dien-3-Ol | VGEF | 3HNG | -6.0 |

| 2-Methyl-6-Methylene-Octa-1,7-Dien-3-Ol | IL-6 | 4CNI | -4.3 |

This table is based on data for 2-Methyl-6-Methylene-Octa-1,7-Dien-3-Ol, an isomer of this compound. researchgate.net

Beyond initial docking, molecular dynamics (MD) simulations can be used to observe the dynamic behavior of the ligand-protein complex over time. Studies on similar molecules, like the monoterpenoid Geraniol, use MD simulations to assess the stability of the complex by calculating metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). researchgate.net These parameters reveal whether the ligand remains stably bound within the active site and how its presence affects the protein's flexibility. researchgate.net

In the context of catalysis, the related compound octa-2,7-dien-1-ol is synthesized industrially through the telomerization of butadiene with water, a process that relies on palladium-based catalysts. Computational simulations of the interaction between the octadienol molecule and the catalytic palladium complex would be invaluable for understanding the reaction mechanism, selectivity, and potential side reactions at the molecular level.

Quantum Chemical Characterization of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for characterizing the intrinsic electronic properties and energetics of a molecule. wikipedia.orgmdpi.com These calculations provide insights into molecular geometry, stability, and reactivity by modeling the distribution of electrons.

For the molecular formula C8H14O, which includes this compound and its constitutional isomers, DFT calculations have been used to explore the relationship between chemical structure, frontier molecular orbitals (HOMO and LUMO), and polarizability. rsc.org The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the gap between them (HOMO-LUMO gap), are key indicators of a molecule's electronic excitability and chemical reactivity. rsc.orgchemrxiv.org

A theoretical study of various C8H14O isomers, including different classes of ketones and aldehydes, revealed how the arrangement of functional groups influences these electronic properties. rsc.org A key finding was that conjugation (the presence of alternating double and single bonds) significantly impacts the HOMO-LUMO gap. rsc.org In conjugated systems, delocalization of π-electrons leads to a smaller energy gap compared to non-conjugated isomers. rsc.org This smaller gap suggests that conjugated molecules are generally more reactive and require less energy for electronic transitions. rsc.org

The table below summarizes PBE0 functional calculation results for different classes of C8H14O isomers, demonstrating the effect of conjugation on the HOMO-LUMO gap. rsc.org

| Isomer Class (C8H14O) | HOMO-LUMO Gap (eV) | Polarizability (a.u.) |

| Conjugated Aldehyde | 5.8 | ~88 |

| Conjugated Ketones | 5.8 - 6.2 | ~87 - 89 |

| Non-conjugated Aldehydes | 7.4 - 7.6 | ~88 - 90 |

| Non-conjugated Ketones | 7.5 - 7.7 | ~87 - 90 |

This table is based on data for C8H14O isomers (aldehydes and ketones). The values provide a theoretical context for the expected properties of this compound. rsc.org

These quantum chemical calculations are crucial for predicting the stability of different isomers and understanding their potential for use in various chemical applications. neuroquantology.com By determining properties like the HOMO-LUMO gap, scientists can predict not only reactivity but also optical and electronic behavior, guiding further experimental research. rsc.org

Applications in Complex Organic Synthesis and Natural Product Chemistry

Octa-dien-1-OL as a Versatile Synthetic Building Block

Octa-4,7-dien-1-ol and its isomers are recognized as important intermediates in organic synthesis. The presence of a primary alcohol and non-conjugated double bonds allows for selective reactions, such as oxidation, reduction, and substitution. For example, isomers like 2,7-octadien-1-ol (B1588117) can be synthesized through the telomerization of butadiene with water, a process that has been developed for industrial-scale production. google.com This availability makes it a useful precursor for producing other valuable chemicals.

The double bonds within the octadienol structure can be hydrogenated to yield saturated alcohols like n-octanol, or the alcohol group can be oxidized to form aldehydes. google.com Furthermore, the hydroxyl group can be substituted, and the double bonds can participate in various addition and cyclization reactions, making the octadienol scaffold a versatile platform for creating diverse organic compounds. cymitquimica.comthieme-connect.com This versatility is crucial for building complex molecules from simpler, readily available starting materials.

Role in the Total Synthesis of Natural Products

The utility of the octa-dien-1-ol framework is prominently demonstrated in its application as a key fragment in the total synthesis of several complex natural products.

A critical derivative, 2-Amino-octa-4,7-dien-1-ol, serves as a key intermediate in the synthesis of Mycothiazole (B1237078), a potent antitumor natural product isolated from a marine sponge. researchgate.nettandfonline.comcapes.gov.brnih.gov Researchers have developed facile methods to prepare this amino alcohol building block, often starting from L-amino acids. researchgate.nettandfonline.comresearchgate.net The synthesis confirms the structure of Mycothiazole and allows for the creation of various analogues for structure-activity relationship (SAR) studies. nih.govnih.gov These studies have revealed that the penta-2,4-dien-1-ol portion of the final Mycothiazole molecule is essential for its potent picomolar cytotoxicity against tumor cell lines. nih.gov The synthesis of the 2-amino-octa-4,7-dien-1-ol intermediate is a pivotal step, enabling access to this important class of biologically active compounds. core.ac.uktandfonline.com

The octa-dien-1-ol skeleton is a foundational component in the total synthesis of carotenoids like Lycoxanthin. iupac.org In a reported synthesis, a key intermediate, the phosphonium (B103445) salt of 7-carbomethoxy-3-methyl-octa-2,6-dien-1-ol, was utilized. iupac.org This C10 building block was condensed with crocetindial via a Wittig reaction to form a C30-ester. A subsequent Wittig reaction with geranylidene-triphenylphosphorane extended the chain to the full C40 carotenoid skeleton. The final step involved the reduction of the ester group to the primary alcohol, yielding all-trans Lycoxanthin, which was found to be identical to the natural product. iupac.org This strategic use of a functionalized octadienol derivative showcases its importance in building the complex polyene chains characteristic of carotenoids.

Terpenes represent a large and structurally diverse class of natural products. uni-hannover.deuzh.chhznu.edu.cn The octa-dien-1-ol framework and its derivatives are integral to the synthesis of various terpene alcohols and related structures. For example, 3,7-dimethylocta-2,6-dien-1-ol, commonly known as geraniol (B1671447), is a well-known monoterpene alcohol that can be used to synthesize terpene esters like geranyl acetate (B1210297) and geranyl benzoate (B1203000). scite.ai Other related structures, such as 2,6-Dimethyl-2,7-octadien-4-ol and the corresponding ketone, have been synthesized as part of research into terpene chemistry. researchgate.net The synthesis of these compounds often relies on the strategic manipulation of isoprene (B109036) units or related C5 building blocks, which can be assembled into the characteristic C8 backbone of octadienols. researchgate.netresearchgate.net

Development of Novel Molecular Scaffolds and Chemical Libraries for Research Purposes

The reactivity of the dienol structure makes it a valuable starting point for generating novel molecular scaffolds and chemical libraries for research. For instance, the spiro[2.5]octa-4,7-dien-6-one skeleton, present in some biologically active natural products, can be synthesized from quinoide-type structures. acs.org This creates a versatile intermediate that can be used to build more complex and pharmaceutically interesting molecules. acs.org

Furthermore, one-pot, multi-step reaction sequences have been developed using dienol substrates like (2E)-octa-2,7-dien-1-ol to rapidly construct complex carbocycles and heterocycles. thieme-connect.com Such efficient processes are ideal for generating chemical libraries containing a diverse range of molecular structures for biological screening. The synthesis of a "minilibrary" of Mycothiazole analogues, made possible by the accessibility of the 2-amino-octa-4,7-dien-1-ol intermediate, further highlights how this building block can be used to generate collections of related compounds to probe biological activity. nih.gov

Data Tables

Table 1: Applications of this compound and its Derivatives in Synthesis

| Derivative/Analogue | Application Area | Synthetic Goal/Natural Product | Key Reaction Type(s) |

|---|---|---|---|

| 2-Amino-octa-4,7-dien-1-ol | Natural Product Synthesis | Mycothiazole and its analogues | Wittig reaction, amino acid chemistry |

| 7-carbomethoxy-3-methyl-octa-2,6-dien-1-ol | Natural Product Synthesis | Lycoxanthin (Carotenoid) | Wittig reaction, reduction |

| 3,7-dimethylocta-2,6-dien-1-ol (Geraniol) | Terpene Chemistry | Terpene esters (e.g., Geranyl acetate) | Esterification |

| Octacosa-10,19-dien-1-ol | Medicinal Chemistry | Analogue of Policosanol | Wittig olefination |

| (2E)-octa-2,7-dien-1-ol | Chemical Library Development | Complex carbocycles and heterocycles | One-pot multi-reaction processes |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (2E)-octa-2,7-dien-1-ol |

| 1-octacosanol |

| 2,6-Dimethyl-2,7-octadien-4-ol |

| 2-Amino-octa-4,7-dien-1-ol |

| 2,7-octadien-1-ol |

| 3,7-dimethylocta-2,6-dien-1-ol (Geraniol) |

| 7-carbomethoxy-3-methyl-octa-2,6-dien-1-ol |

| Crocetindial |

| Geranyl acetate |

| Geranyl benzoate |

| Geranylidene-triphenylphosphorane |

| Lycoxanthin |

| Mycothiazole |

| n-octanol |

| This compound |

| Octacosa-10,19-dien-1-ol |

| Oleyl bromide |

| Policosanol |

| spiro[2.5]octa-4,7-dien-6-one |

Stereocontrolled Approaches in Target Synthesis Utilizing Octa-dien-1-OL Frameworks

The octa-dien-1-ol scaffold is a versatile building block in organic synthesis, providing a flexible eight-carbon chain with multiple reactive sites. The strategic placement of its double bonds and hydroxyl group allows for a variety of stereocontrolled transformations, making it a valuable precursor in the synthesis of complex molecular architectures and natural products. Chemists have developed sophisticated strategies to control the stereochemistry along the carbon backbone, leveraging the inherent reactivity of the diene and alcohol functionalities. These approaches often involve powerful synthetic methods such as asymmetric additions, sigmatropic rearrangements, and tandem reaction sequences to construct chiral centers with high fidelity.

One notable application is in the synthesis of key intermediates for the marine natural product Mycothiazole. Research has focused on the preparation of 2-amino-octa-4,7-dien-1-ol, where the stereochemistry at the C2 position is crucial. Facile methods have been developed to generate different stereoisomers of this intermediate by starting from readily available chiral pool materials like L-amino acids. researchgate.netresearchgate.net This approach installs the initial stereocenter, which then directs the outcome of subsequent transformations. The synthesis involves protecting the amino and hydroxyl groups and then constructing the diene moiety, demonstrating how a stereocenter derived from a natural source can be effectively carried through a synthetic sequence.

Another powerful strategy involves the use of indium-mediated double allylation of N-tert-butanesulfinyl-α-keto aldimines to produce substituted 5-aminoocta-1,7-dien-4-ol derivatives. core.ac.uk This method allows for the sequential addition of two allyl groups. The initial allylation of the chiral N-tert-butanesulfinyl imine proceeds with high diastereoselectivity, establishing a key stereocenter. The subsequent, less selective, addition to the ketone can be followed by ring-closing metathesis to forge aminocyclohexenol rings, showcasing a stereocontrolled pathway to complex cyclic systems from a linear octadienol precursor. core.ac.uk

Sigmatropic rearrangements, such as the Ireland-Claisen and Overman rearrangements, represent a cornerstone for stereocontrolled synthesis using octadienol frameworks. In a diastereoselective synthesis of (±)-patulolide C, an Ireland-Claisen rearrangement of an acetate derived from a substituted octa-1,5-dien-3-ol (B148900) was employed as the key stereocontrol element. nih.gov This researchgate.netresearchgate.net-sigmatropic rearrangement proceeds through a highly organized chair-like transition state, translating the stereochemistry of the starting alcohol into new stereocenters in the product with high fidelity. The reaction conditions can be tuned to influence the diastereomeric ratio of the resulting deca-4,7-dienoate product. nih.gov

Table 1: Ireland-Claisen Rearrangement for Patulolide C Synthesis nih.gov

| Precursor | Reaction | Key Reagents | Product Ratio (2,9-anti : 2,9-syn) |

|---|

Similarly, one-pot tandem processes involving an Overman rearrangement and ring-closing metathesis (RCM) have been developed for the efficient synthesis of functionalized carbocyclic and heterocyclic compounds. thieme-connect.comgla.ac.uk Starting from a (2E)-octa-2,7-dien-1-ol, the substrate is first converted to an allylic trichloroacetimidate (B1259523). thieme-connect.com This intermediate, without purification, undergoes a palladium-catalyzed Overman rearrangement followed by a ruthenium-catalyzed RCM. This elegant sequence rapidly builds molecular complexity and establishes stereochemistry in a single operation, converting a linear diene alcohol into a cyclic allylic amide with good to excellent yields. thieme-connect.com

Table 2: One-Pot Overman Rearrangement/RCM Sequence thieme-connect.com

| Starting Material | Reaction Sequence | Catalysts | Product | Overall Yield (3 steps) |

|---|

These examples underscore the strategic importance of the this compound framework. By harnessing modern synthetic methods, chemists can manipulate its structure with a high degree of stereocontrol, providing efficient pathways to valuable natural products and other complex target molecules.

Environmental Fate and Degradation Mechanisms Academic Research Perspective

Biotic Transformation Pathways

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms and is a crucial process for the ultimate removal of organic compounds from the environment.

Unsaturated alcohols are generally considered to be biodegradable. europa.eu Research on various long-chain alcohols and related esters has shown that they can be effectively mineralized by microorganisms in both aerobic and anaerobic environments. europa.eunih.gov The presence of unsaturation in a molecule can sometimes increase the rate of biodegradation compared to its saturated analogue. nih.gov

The biodegradation of Octa-4,7-dien-1-ol is expected to be initiated by microbial enzymes that attack either the alcohol functional group or the double bonds. In aerobic environments, microorganisms would likely oxidize the primary alcohol to a carboxylic acid via an aldehyde intermediate. utoronto.ca The resulting unsaturated fatty acid can then be further degraded through pathways like the β-oxidation cycle, a common metabolic route for breaking down fatty acids. The double bonds can be hydrated or epoxidized by microbial enzymes as an initial step to facilitate further breakdown. wur.nl Given its structure as a C8 alcohol, it is not expected to be persistent in biologically active soil and aquatic systems.

The microbial breakdown of this compound is mediated by specific enzymes. While no rate coefficients for this specific compound are available in the literature, the types of enzymes involved can be inferred from studies on similar substrates.

Alcohol Dehydrogenases (ADHs): These enzymes catalyze the oxidation of the primary alcohol group to an aldehyde (octa-4,7-dienal). This is a very common initial step in the metabolism of alcohols.

Aldehyde Dehydrogenases (ALDHs): The resulting aldehyde is subsequently oxidized by ALDHs to the corresponding carboxylic acid (octa-4,7-dienoic acid).

Monooxygenases and Dioxygenases: These enzymes are crucial for attacking the unsaturated C=C bonds. wur.nl They can introduce oxygen to form epoxides or diols, which are more readily metabolized.

Lipoxygenases (LOX) and Peroxidases: These enzymes are involved in the oxidation of polyunsaturated fatty acids. sfrbm.org They could potentially act on the diene system of this compound, introducing hydroperoxy groups and initiating cleavage of the carbon chain.

The rate of enzymatic degradation is highly dependent on environmental conditions (pH, temperature, oxygen availability) and the specific microbial consortia present. While precise rate coefficients for this compound are unknown, the existence of multiple enzymatic pathways capable of transforming its functional groups suggests it is unlikely to persist long in environments with active microbial populations.

Table 2: Key Enzyme Classes Involved in the Postulated Biodegradation of this compound

| Enzyme Class | Action on this compound | Resulting Transformation |

|---|---|---|

| Alcohol Dehydrogenase | Oxidation of the primary alcohol group | Formation of Octa-4,7-dienal (B14633241) |

| Aldehyde Dehydrogenase | Oxidation of the aldehyde intermediate | Formation of Octa-4,7-dienoic acid |

| Monooxygenase | Oxygen insertion at C=C bonds | Formation of epoxides or hydroxylated derivatives |

| Hydratase | Addition of water across C=C bonds | Formation of hydroxylated alkanes |

This table summarizes the likely enzymatic actions based on the compound's functional groups and established metabolic pathways for related molecules.

Table 3: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| (2E)-3,7-dimethylocta-2,6-dien-1-ol (Nerol) |

| 2,3-dioxabicyclo[2.2.2]octa-5,7-dien-1-ol |

| 8:2 fluorotelomer alcohol |

| 8:2 fluorotelomer acid |

| 8:2 fluorotelomer unsaturated acid |

| Acetaldehyde |

| Acetone |

| Aldehyde Dehydrogenase |

| Alcohol Dehydrogenase |

| Carbon-carbon double bond |

| Carbonyl |

| Carboxylic acid |

| Criegee intermediate |

| Diol |

| Epoxide |

| Ethanol |

| Formaldehyde |

| Heptanal |

| Hydroperoxide lyase |

| Hydroxyacetaldehyde |

| Hydroxyalkylperoxy radical |

| Hydroxyl radical |

| Hydroxynitrate |

| Lipoxygenase |

| Methane |

| Nitric oxide |

| Octa-2,7-dien-1-ol |

| This compound |

| Octa-4,7-dienal |

| Octa-4,7-dienoic acid |

| Ozone |

| Perfluorononanoate |

| Perfluorooctanoate |

| Peroxidase |

| Peroxyacetyl nitrate |

| Phenol |

| Resveratrol |

Transport Mechanisms in Environmental Compartments

The environmental transport of this compound is governed by its inherent physicochemical properties, which dictate its partitioning and movement between air, water, soil, and sediment. Understanding these transport mechanisms is crucial for predicting its environmental distribution and potential exposure pathways.

Adsorption/Sorption to Soil and Sediments: Influence of Physicochemical Properties and Environmental Conditions

The tendency of an organic compound to adsorb to soil and sediment is a critical factor in its environmental mobility. This process is primarily influenced by the compound's hydrophobicity, typically quantified by the octanol-water partition coefficient (Kow), and the organic carbon content of the soil or sediment. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to describe this phenomenon ecetoc.orgchemsafetypro.com.

Based on QSAR predictions for similar C8 unsaturated alcohols, the log Koc for this compound is estimated to be in a range that suggests moderate adsorption to soil and sediment. For instance, the related compound geraniol (B1671447) ((2E)-3,7-dimethylocta-2,6-dien-1-ol) has a reported log Koc of 1.85, indicating it is not expected to strongly adsorb to the solid soil phase diva-portal.org. The German Environment Agency (UBA) considers the Log Koc value as a proxy for mobility researchgate.net. A lower Koc value implies higher mobility in soil and a greater potential to leach into groundwater chemsafetypro.com.

Environmental conditions also play a significant role. Soil pH can influence the sorption of ionizable organic compounds, though for a neutral molecule like this compound, this effect is likely minimal. Temperature can affect both the solubility of the compound and the partitioning process itself. The presence of other organic pollutants or dissolved organic matter in the water phase can also compete for sorption sites or alter the partitioning behavior numberanalytics.comnumberanalytics.com.

Predicted Physicochemical Properties for this compound and Related Compounds

| Property | This compound (Predicted) | Geraniol ((2E)-3,7-dimethylocta-2,6-dien-1-ol) diva-portal.org | Linalool (3,7-dimethylocta-1,6-dien-3-ol) acs.org |

| Molecular Formula | C₈H₁₄O | C₁₀H₁₈O | C₁₀H₁₈O |

| Molecular Weight ( g/mol ) | 126.20 | 154.25 | 154.25 |

| log Kow (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | 2.6 | 2.97 |

| Water Solubility (mg/L) | Moderately low | 100 | 1590 |

| log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | ~2.0 - 2.5 | 1.85 | Not available |

| Henry's Law Constant (atm·m³/mol) | ~1 x 10⁻⁵ - 1 x 10⁻⁴ | 6 x 10⁻⁶ Pa m³/mol | 21.20 mol L⁻¹ atm⁻¹ (at 298K) acs.org |

Note: Predicted values for this compound are estimated based on QSAR principles and data from structurally similar compounds. The table is interactive and can be sorted by column.

Leaching and Groundwater Transport Phenomena in Porous and Fractured Media

Leaching is the process by which a chemical dissolves in water and moves downward through the soil profile. The potential for this compound to leach into groundwater is directly related to its water solubility and its adsorption characteristics (Koc). A compound with higher water solubility and a lower Koc value will be more prone to leaching chemsafetypro.com.

Given the predicted moderate log Koc for this compound, it is expected to have a moderate potential for leaching in soils with low organic carbon content. In such environments, its movement will be less retarded by sorption, allowing it to be transported with infiltrating water.

The nature of the subsurface environment significantly impacts transport. In porous media like sandy soils, transport is primarily governed by advection (movement with the bulk flow of water) and dispersion. In fractured media, such as certain types of rock, contaminant transport can be much faster and more complex, often occurring through preferential flow paths along the fractures numberanalytics.com. This can lead to rapid and extensive contamination of groundwater resources. The behavior of contaminants in heterogeneous systems, which are common in nature, presents significant modeling challenges due to the spatial variability in properties like permeability and organic carbon content numberanalytics.comnumberanalytics.com.

Volatilization from Water and Soil Surfaces

Volatilization is the transfer of a chemical from a liquid or solid phase to the gas phase. For this compound, this process is a significant transport mechanism from both water and soil surfaces. The tendency of a chemical to volatilize from water is described by its Henry's Law Constant (HLC) epa.gov. A higher HLC indicates a greater tendency to partition from water to air.

Direct experimental data for the HLC of this compound is unavailable. However, QSAR models can provide estimates. For unsaturated alcohols, the HLC can vary significantly based on structure acs.orgscispace.comresearchgate.net. Based on predictions for similar compounds, the HLC for this compound is likely to be in a range that suggests volatilization is a relevant environmental fate process. For example, studies on other volatile organic compounds show that factors like temperature and the presence of surface films can influence the rate of volatilization sustainability-directory.com.

Volatilization from soil surfaces is a more complex process, influenced by the chemical's vapor pressure, its adsorption to soil particles (Koc), and soil properties such as moisture content and temperature. For a compound with moderate sorption potential like this compound, volatilization will be a competing process with leaching and degradation in the soil environment.

Computational Modeling of Environmental Distribution and Persistence

Computational models are indispensable tools for predicting the environmental fate of chemicals, especially for compounds like this compound where extensive experimental data may be lacking defra.gov.ukresearchgate.net. These models integrate a chemical's physicochemical properties with environmental parameters to simulate its distribution and persistence.

Application of Environmental Fate Models (e.g., Unit World Models)

Environmental fate models range in complexity from simple screening-level models to complex, spatially resolved multimedia models. Unit World Models (UWMs), such as the fugacity-based models developed by Mackay and Paterson, are a type of evaluative model that provides a simplified but powerful framework for understanding a chemical's environmental behavior oup.comunipd.itresearchgate.netunitworldmodel.netmutchassociates.comslu.se.

A UWM represents the environment as a set of interconnected compartments (e.g., air, water, soil, sediment, biota) with defined volumes and properties researchgate.neteuropa.eu. The model uses a chemical's physicochemical properties (e.g., Kow, HLC, degradation rates) to calculate its partitioning and persistence in this standardized environment. The concept of fugacity, or "escaping tendency," is central to these models, as it governs the direction of chemical movement between compartments until equilibrium is reached unipd.itresearchgate.net.

For this compound, a Level I or Level II fugacity model could be used to predict its equilibrium distribution. By inputting the estimated physicochemical properties (see table above), the model would calculate the percentage of the chemical that would reside in each environmental compartment at equilibrium. Given its moderate volatility and hydrophobicity, a UWM would likely predict that this compound would distribute among the air, water, and soil compartments, with a lesser amount in the sediment. Level III models can further incorporate transport and degradation processes to provide a more dynamic picture of its fate unimib.it. Such models are crucial for identifying potential sinks and estimating environmental residence times diva-portal.orgdefra.gov.uk.

Illustrative Fugacity Model (Level I) Output for a Hypothetical Chemical with Properties Similar to this compound

| Environmental Compartment | Fugacity Capacity (Z-value) (mol/m³·Pa) | Volume (m³) | Amount (moles) | Percentage of Total |

| Air | 4.0 x 10⁻⁴ | 6.0 x 10⁹ | 40 | 10% |

| Water | 2.0 x 10⁻² | 7.0 x 10⁶ | 140 | 35% |

| Soil | 1.0 x 10⁻¹ | 1.8 x 10⁶ | 180 | 45% |

| Sediment | 5.0 x 10⁻¹ | 1.0 x 10⁵ | 40 | 10% |

| Total | 400 | 100% |

Note: This table is for illustrative purposes only and represents a simplified, hypothetical scenario. The values are not specific experimental results for this compound. The table is interactive and can be sorted by column.

Challenges in Characterizing Contaminant Fate in Heterogeneous Systems

While computational models are powerful, their accuracy is subject to several challenges, particularly when modeling real-world, heterogeneous environments.

Data Scarcity : A primary challenge is the lack of high-quality, experimental data for many chemicals, including this compound diva-portal.org. Models are only as good as the input data, and reliance on QSAR predictions introduces uncertainty sustainability-directory.com.

Environmental Heterogeneity : Real environmental systems are far from the uniform compartments of a UWM. Spatial and temporal variations in soil type, organic carbon content, water flow rates, and microbial populations create complex, non-ideal conditions that are difficult to capture in models numberanalytics.comnumberanalytics.comtandfonline.com.

Non-Ideal Behavior : Contaminant transport can deviate from the ideal behavior assumed in many models. Processes like non-equilibrium sorption, the presence of non-aqueous phase liquids (NAPLs), and complex degradation pathways can significantly alter a chemical's fate in ways that are challenging to parameterize numberanalytics.comsustainability-directory.com.

Model Validation : Validating model predictions against field data is essential but often difficult and expensive. The discrepancy between modeled and measured concentrations can be significant, highlighting the limitations in our understanding of environmental processes defra.gov.uk.

Addressing these challenges requires ongoing research to improve QSAR models, develop more sophisticated fate and transport models that can account for heterogeneity, and gather more comprehensive experimental data on the environmental behavior of a wider range of chemicals mdpi.comcdc.gov. For a compound like this compound, an integrated approach combining QSAR estimations, laboratory studies, and carefully parameterized modeling would be necessary for a robust assessment of its environmental fate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products